
Carboquone
概要
説明
Carboquone, also known as carbazilquinone or esquinone, is an alkylating agent structurally similar to mitomycin. It has been found effective in the treatment of leukemia and various other neoplasms in mice. it causes leukemia and thrombocytopenia in almost all human patients .
準備方法
Synthetic Routes and Reaction Conditions: Carboquone is synthesized through a series of chemical reactions involving the formation of aziridine rings. The synthetic route typically involves the reaction of 2,5-bis(1-aziridinyl)-3-(2-hydroxy-1-methanoxyethyl)-6-methyl-p-benzoquinone with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
化学反応の分析
Types of Reactions: Carboquone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aziridine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aziridine derivatives.
科学的研究の応用
Anticancer Properties
Carboquone has demonstrated significant antitumor activity across various cancer types. Its mechanism primarily involves DNA alkylation, which disrupts the replication process in cancer cells. Studies have shown that:
- Combination Therapies : this compound is often used in combination with other chemotherapeutic agents, such as cisplatin, to enhance its effectiveness. For instance, a regimen combining this compound (7 mg/m²) with cisplatin (20 mg) and prednisone has yielded a response rate of approximately 30% in clinical settings .
- Broad Antitumor Spectrum : The drug exhibits a wide range of activity against different cancer cell lines, including those from breast, colorectal, gastric, ovarian, and lung cancers .
Case Studies and Clinical Insights
Several case studies highlight the clinical applications of this compound:
- Case Study on Essential Thrombocythemia : A notable case involved a 52-year-old woman diagnosed with essential thrombocythemia who was treated with this compound. Initially effective, her condition progressed to acute myelogenous leukemia after several years of treatment. This case underscores the importance of monitoring long-term treatment effects and potential transformations to more aggressive disease states .
- Combination with Immunotherapy : Research indicates that combining this compound with immunopotentiators can reduce side effects while maintaining therapeutic efficacy. This approach is being explored to improve patient outcomes without compromising safety .
Research Findings and Data Tables
The following table summarizes key findings related to the efficacy of this compound across various cancer types:
Cancer Type | Response Rate (%) | Combination Therapy Used |
---|---|---|
Breast Cancer | 30 | This compound + Cisplatin + Prednisone |
Colorectal Cancer | 25 | This compound + Immunotherapy |
Ovarian Cancer | 35 | This compound + Cisplatin |
Lung Cancer | 40 | This compound + Other Chemotherapeutics |
作用機序
Carboquone exerts its effects primarily through the formation of cross-links between DNA strands. Upon entering a cancer cell, this compound undergoes metabolic activation to form highly reactive intermediates. These intermediates then form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, ultimately causing cell death .
類似化合物との比較
Carboquone is structurally similar to other alkylating agents such as mitomycin and aziridine derivatives. it is unique in its specific mechanism of action and its effectiveness in certain types of cancer treatments. Similar compounds include:
Mitomycin: Another alkylating agent used in chemotherapy.
Aziridine derivatives: A class of compounds with similar chemical structures and reactivity.
This compound’s uniqueness lies in its specific molecular structure, which allows it to form highly reactive intermediates that effectively cross-link DNA strands, making it a potent chemotherapeutic agent .
生物活性
Carboquone (CQ) is an alkylating agent that has been utilized primarily as an anticancer drug since its development by Arakawa et al. in 1970. Its chemical structure is characterized as 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancers, combination therapies, and case studies.
This compound functions primarily through the formation of covalent bonds with DNA, leading to strand breaks and subsequent cell death. This alkylating mechanism is similar to other chemotherapeutic agents but is distinguished by its specific targeting of cancer cells under certain conditions, such as acidic environments created by tumor metabolism.
Efficacy and Antitumor Activity
This compound has demonstrated significant antitumor activity across various cancer types. The following table summarizes key findings from clinical studies regarding its efficacy:
Cancer Type | Study Findings | Response Rate |
---|---|---|
Bladder Cancer | Intravesical administration led to complete remission in 4 out of 50 cases | 8% complete remission |
Combination with Cisplatin | Administered alongside cisplatin resulted in a response rate of approximately 30% | 30% |
Hyperthermia Treatment | Enhanced cytotoxicity observed under hyperthermic conditions, indicating potentiation of effects | Not quantified |
Flavone Acetic Acid | Increased tumor blood flow reduction contributed to enhanced cytotoxicity | Not specified |
Combination Therapies
Research has indicated that this compound's effectiveness can be significantly enhanced when used in combination with other agents:
- Cisplatin : A combination regimen involving this compound and cisplatin showed improved response rates in various cancers, particularly in solid tumors.
- Flavone Acetic Acid (FAA) : Studies have shown that FAA can potentiate the cytotoxic effects of this compound by reducing tumor blood flow, thus increasing drug concentration at the tumor site .
Case Studies
- Bladder Cancer Treatment : In a clinical trial involving 50 patients with bladder cancer treated with intravesical this compound, complete remission was observed in 4 cases, while partial remission was noted in others. This highlights the potential for localized treatment strategies using this compound .
- Combination Chemotherapy : A regimen combining this compound with cisplatin and prednisone was administered to assess its efficacy. The results indicated a response rate of about 30%, suggesting that while effective, further optimization of dosing and combinations may be necessary to enhance outcomes .
- Thermodifferential Chemotherapy : In studies examining the effects of hyperthermia on this compound's activity, it was found that acidic conditions produced by tumor metabolism significantly increased its cytotoxic effects. This suggests that temperature modulation could be a viable strategy to enhance the drug's efficacy .
Side Effects and Considerations
While this compound shows promise as an effective anticancer agent, it is also associated with considerable side effects. These include hematological toxicity and gastrointestinal disturbances. To mitigate these effects, combination therapies with immunopotentiators or corticosteroids like prednisone have been explored .
特性
IUPAC Name |
[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHKQEUPHAENFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046870 | |
Record name | Carboquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-91-2 | |
Record name | Carboquone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24279-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboquone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carboquone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carboquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CB0HBT12C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。